molecular formula C15H21NO3S2 B2692470 (2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone CAS No. 1705389-99-6

(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2692470
CAS RN: 1705389-99-6
M. Wt: 327.46
InChI Key: YEAYITOJINGIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its molecular formula. For a similar compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, the molecular formula is C18H21N3O2S and the molecular weight is 343.45.


Chemical Reactions Analysis

While specific chemical reactions involving (2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone are not available, indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its molecular formula and weight. For a similar compound (2-(Ethylthio)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, the molecular formula is C18H21N3O2S and the molecular weight is 343.45.

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone: has been investigated as a potential selective COX-2 inhibitor . COX-2 is an enzyme involved in inflammation and pain pathways. By selectively inhibiting COX-2, this compound may offer therapeutic benefits in conditions such as arthritis, inflammation-related pain, and cancer.

Ulcerogenic Liability Assessment

Safety is crucial in drug development. ETPMP was evaluated for its ulcerogenic liability, and it showed a favorable safety profile. Specifically, compound 11b exhibited low ulcerogenic potential, making it a safer option .

Antitubercular Activity

While not directly related to COX inhibition, ETPMP derivatives have been explored for their antimicrobial properties. Investigating their potential as antitubercular agents could lead to novel treatments against tuberculosis .

HIV-1 Inhibition

Indole derivatives, including those containing the ETPMP pharmacophore, have been studied as HIV-1 inhibitors. Compounds derived from this scaffold showed promising anti-HIV-1 activity .

Future Directions

The future directions for the research of (2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications .

Mechanism of Action

properties

IUPAC Name

(2-ethylsulfanylphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S2/c1-3-20-14-7-5-4-6-13(14)15(17)16-10-8-12(9-11-16)21(2,18)19/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAYITOJINGIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Ethylthio)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone

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